Sitagliptin impurity F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sitagliptin impurity F is a by-product formed during the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Impurities in pharmaceutical compounds can arise from various sources, including raw materials, intermediates, and degradation products. The presence of impurities can affect the efficacy and safety of the drug, making it crucial to identify and control them.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Sitagliptin impurity F involves several synthetic routes. One common method includes the use of chemical resolution and asymmetric hydrogenation. The chemical resolution approach involves reducing the enamine intermediate with sodium borohydride, followed by resolution of the racemates using (−)-di-p-toluoyl-L-tartaric acid . Another method involves the asymmetric hydrogenation of β-ketomide intermediates .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize the formation of unwanted by-products. The use of high-performance liquid chromatography (HPLC) is common for the purification and quantification of impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Sitagliptin impurity F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its formation and subsequent transformation during the synthesis of Sitagliptin.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include sodium borohydride for reduction, acetic anhydride for acetylation, and various solvents such as tetrahydrofuran (THF) and methanol . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions involving this compound include various intermediates and by-products that are subsequently purified and characterized using analytical techniques such as HPLC and mass spectrometry .
Wissenschaftliche Forschungsanwendungen
Sitagliptin impurity F has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference standard for the development and validation of analytical methods to detect and quantify impurities in pharmaceutical formulations . In biology and medicine, it is studied for its potential toxicological effects and its role in the overall safety profile of Sitagliptin . Additionally, it is used in the pharmaceutical industry to ensure the quality and purity of Sitagliptin products .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Sitagliptin impurity F include other impurities formed during the synthesis of Sitagliptin, such as 3-desamino-2,3-dehydrositagliptin and 3-desamino-3,4-dehydrositagliptin . These impurities share structural similarities and are formed through related synthetic pathways.
Uniqueness: this compound is unique in its specific formation pathway and its potential impact on the overall quality of Sitagliptin. Its identification and control are crucial for ensuring the safety and efficacy of Sitagliptin as a therapeutic agent .
Biologische Aktivität
Sitagliptin, a widely used medication for managing type 2 diabetes, is known to have several impurities, one of which is Sitagliptin impurity F. Understanding the biological activity of this impurity is crucial for assessing its safety and efficacy in pharmaceutical formulations. This article delves into the synthesis, characterization, and biological implications of this compound, supported by relevant data tables and research findings.
1. Overview of Sitagliptin and Its Impurities
Sitagliptin functions primarily as a dipeptidyl peptidase IV (DPP-4) inhibitor, enhancing incretin levels to regulate glucose metabolism. However, during its synthesis and storage, various impurities can arise, potentially impacting its pharmacological profile. Among these impurities, this compound has garnered attention due to its structural characteristics and potential biological effects.
2. Synthesis of this compound
The synthesis of this compound typically involves several chemical reactions including reduction, oxidation, and condensation reactions. A notable method includes using 2,4,5-trifluorophenylacetic acid as a starting material, which undergoes a series of transformations to yield the desired impurity . The efficiency of this synthesis is critical for ensuring high purity levels in pharmaceutical applications.
3. Analytical Methods for Characterization
To assess the presence and concentration of this compound, various analytical techniques are employed:
- High-Performance Liquid Chromatography (HPLC) : This method allows for the separation and quantification of sitagliptin and its impurities under controlled conditions.
- Ultraperformance Liquid Chromatography with Mass Spectrometry (UHPLC-MS/MS) : This highly sensitive technique is used for detecting low concentrations of impurities with high specificity .
Table 1: Analytical Parameters for HPLC Method
Parameter | Value |
---|---|
Column | Gemini C18 |
Mobile Phase A | KH2PO4 buffer |
Flow Rate | 1.0 mL/min |
Wavelength | 220 nm |
Column Temperature | 35 °C |
4. Biological Activity and Toxicological Assessment
The biological activity of this compound has not been extensively studied; however, existing research indicates that impurities can influence the pharmacodynamic properties of sitagliptin. For instance, related impurities have shown potential genotoxic effects, necessitating rigorous testing to evaluate their safety profiles .
Case Study: Genotoxicity Evaluation
A study evaluated the genotoxic potential of various sitagliptin-related impurities using in vitro assays. Results indicated that some impurities could induce DNA damage at certain concentrations, raising concerns about long-term exposure in patients undergoing sitagliptin therapy .
5. Regulatory Considerations
Regulatory bodies such as the FDA emphasize the importance of controlling drug impurities due to their potential impact on drug safety and efficacy. For this compound, it is essential to establish acceptable limits to ensure patient safety while maintaining therapeutic effectiveness .
6. Conclusion
This compound presents a complex challenge in pharmaceutical development due to its potential biological activity and implications for patient safety. Ongoing research into its synthesis, characterization, and biological effects is crucial for ensuring that sitagliptin formulations remain safe and effective for diabetes management.
Future studies should focus on:
- Comprehensive toxicological assessments.
- Long-term stability studies to monitor impurity formation.
- Development of robust analytical methods for routine quality control.
Continued vigilance in monitoring sitagliptin and its impurities will help mitigate risks associated with their use in clinical settings.
Eigenschaften
Molekularformel |
C22H24F6N4O2 |
---|---|
Molekulargewicht |
490.4 g/mol |
IUPAC-Name |
(3R)-3-amino-N-[2-[[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]amino]ethyl]-4-(2,4,5-trifluorophenyl)butanamide |
InChI |
InChI=1S/C22H24F6N4O2/c23-15-9-19(27)17(25)5-11(15)3-13(29)7-21(33)31-1-2-32-22(34)8-14(30)4-12-6-18(26)20(28)10-16(12)24/h5-6,9-10,13-14H,1-4,7-8,29-30H2,(H,31,33)(H,32,34)/t13-,14-/m1/s1 |
InChI-Schlüssel |
KXZDIEYEXQRASS-ZIAGYGMSSA-N |
Isomerische SMILES |
C1=C(C(=CC(=C1F)F)F)C[C@H](CC(=O)NCCNC(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N)N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)F)F)CC(CC(=O)NCCNC(=O)CC(CC2=CC(=C(C=C2F)F)F)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.